molecular formula C17H14FN3O B6346851 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 1354940-08-1

4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6346851
CAS No.: 1354940-08-1
M. Wt: 295.31 g/mol
InChI Key: LOUWDHJNSIKYNO-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 4-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-fluoroaniline and 4-methoxybenzaldehyde.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.

    Final Product: The final step involves the purification of the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biology: It is used in biological research to study its effects on cellular processes and molecular interactions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Industry: It is investigated for its applications in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, gene expression, or metabolic pathways to exert its effects.

Comparison with Similar Compounds

4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

    4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Contains a chlorine atom instead of fluorine, which may influence its reactivity and interactions.

    4-(3-Fluorophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine: Has a hydroxy group instead of a methoxy group, potentially altering its solubility and biological effects.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-14-7-5-11(6-8-14)15-10-16(21-17(19)20-15)12-3-2-4-13(18)9-12/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUWDHJNSIKYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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